N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
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Description
N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N4OS2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.06090343 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and DNA Binding Properties
N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide derivatives have been studied for their antiproliferative activities against a variety of human cancer cell lines. Compounds in this class have demonstrated moderate activity, with certain derivatives showing strong selective activity against HeLa cells. Their cytotoxicity on normal fibroblasts is lower compared to 5-fluorouracile, indicating a potential for selective cancer therapy. Additionally, these compounds have been shown to bind strongly to DNA grooves and display sequence-selective binding, contributing to their antiproliferative effects. This suggests their mechanism of action may involve interaction with DNA, potentially inhibiting processes like DNA replication or repair, which are crucial for cancer cell proliferation (Cindrić et al., 2017).
Antimicrobial Activity
Derivatives of this compound have also been explored for their antimicrobial potential. Research indicates that thiosemicarbazide derivatives, a related class, serve as precursors for the synthesis of imidazole, thiadiazole, and other heterocyclic compounds, displaying antimicrobial activity. This highlights the versatility of the this compound scaffold in generating bioactive molecules capable of inhibiting the growth of harmful microorganisms, which could be further explored for the development of new antimicrobial agents (Elmagd et al., 2017).
α-Glucosidase Inhibitory Activity
Recent studies have demonstrated the potential of this compound derivatives as α-glucosidase inhibitors. Such compounds could play a significant role in managing conditions like diabetes mellitus by controlling postprandial hyperglycemia. The inhibitory effect on α-glucosidase suggests these molecules could slow down the breakdown of carbohydrates into simple sugars, thereby reducing blood sugar spikes after meals. This pharmacological activity is critical for developing new therapeutic agents for diabetes management (Şenkardeş et al., 2022).
Supramolecular Gelators
This compound derivatives have been investigated as supramolecular gelators. The introduction of specific functionalities, such as methyl groups and S...O interactions, into the benzamide moiety has shown to influence gelation behavior significantly. This research provides insight into the design of new materials with potential applications in drug delivery systems, tissue engineering, and other fields requiring controlled gelation properties (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-17(14-11-25-18(21-14)16-6-3-9-24-16)20-10-13-4-1-2-5-15(13)22-8-7-19-12-22/h1-9,11-12H,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHPZDYWIWUOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)C3=CC=CS3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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